![molecular formula C23H28N2O3 B2685930 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide CAS No. 941911-64-4](/img/structure/B2685930.png)
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide, also known as PTAC, is a novel compound that has gained attention in the field of scientific research. PTAC is a synthetic derivative of quinoline, which has been extensively studied for its diverse biological activities. PTAC has shown promising results in various scientific research applications, including cancer therapy, neurodegenerative diseases, and inflammation.
Scientific Research Applications
Structural Analysis and Properties
Studies on isoquinoline derivatives, such as those by Karmakar et al. (2007), explore the structural aspects and properties of salt and inclusion compounds based on amide-containing isoquinoline derivatives. These compounds exhibit interesting behaviors like gel formation and crystallization when treated with different mineral acids. They also form host–guest complexes with enhanced fluorescence emission, indicating potential applications in material science and sensing technologies (Karmakar et al., 2007).
Synthetic Approaches and Intermediate Applications
Research by Jiang et al. (2011) describes a new synthesis route for N-(3-cyano-7-ethoxy-1,4dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for selective EGFR kinase inhibitors. This highlights the significance of isoquinoline derivatives in pharmaceutical synthesis, particularly in developing anticancer agents (Jiang et al., 2011).
Antiproliferative Activities
Chen et al. (2013) synthesized N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives, evaluating them for antiproliferative activities against various human cancer cell lines. Their findings indicate the potential of these compounds in cancer therapy, particularly against nasopharyngeal carcinoma (Chen et al., 2013).
Bioactive N-Heterocycles Synthesis
Dulla et al. (2014) explored the synthesis of bioactive N-heterocycles using isovanillin derived N-aryl hydroxylamines, leading to novel benzo analogues of tricyclic isoxazolidines. This work underscores the versatility of isoquinoline derivatives as precursors in synthesizing compounds with potential anxiogenic properties, which could have implications in neurological research and therapeutics (Dulla et al., 2014).
Siderophore Activity and Microbial Interaction
Research by Dolence et al. (1991) on the synthesis of microbial siderophores involving N5-acetyl-N5-hydroxy-L-ornithine indicates the role of isoquinoline derivatives in studying microbial iron transport systems. Such studies contribute to understanding microbial pathogenicity and developing new antimicrobial strategies (Dolence et al., 1991).
properties
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16(2)12-13-25-20-10-9-19(14-18(20)8-11-23(25)27)24-22(26)15-28-21-7-5-4-6-17(21)3/h4-7,9-10,14,16H,8,11-13,15H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVFIRGBMJPNJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.